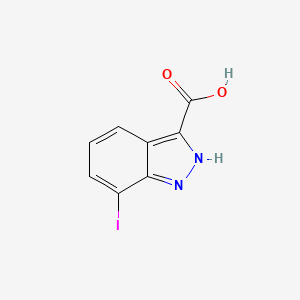

7-Iodo-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O2 |

|---|---|

Molecular Weight |

288.04 g/mol |

IUPAC Name |

7-iodo-2H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |

InChI Key |

QLKLFLHXDLMUKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Iodo 1h Indazole 3 Carboxylic Acid and Its Derivatives

Established Routes for 1H-Indazole-3-carboxylic Acid Synthesis

The construction of the 1H-indazole-3-carboxylic acid core is a well-documented area of synthetic organic chemistry, with several reliable methods available to researchers. These approaches can be broadly categorized into cyclization, cycloaddition, and functionalization strategies.

Diazotization-Mediated Cyclization Approaches

A highly efficient and operationally simple method for the synthesis of 1H-indazole-3-carboxylic acid derivatives involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates. nih.gov This approach is characterized by its mild reaction conditions, rapid reaction rates, and high yields. nih.govwikipedia.org The general mechanism involves the in-situ formation of a diazonium salt from the primary aromatic amine, which then undergoes intramolecular cyclization to form the indazole ring.

A typical procedure involves treating the substituted aniline derivative with a diazotizing agent, such as sodium nitrite in an acidic medium. google.com This method has been successfully employed for the synthesis of various 1H-indazole-3-carboxylic acid derivatives, including the precursors for the drugs granisetron and lonidamine. nih.govgoogle.com

Table 1: Examples of Diazotization-Mediated Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives nih.gov

| Starting Material | Diazotizing Agent | Product | Yield (%) |

| 2-(2-Aminophenyl)-N-phenylacetamide | NaNO₂ / HCl | N-Phenyl-1H-indazole-3-carboxamide | 89 |

| Methyl 2-(2-aminophenyl)acetate | NaNO₂ / HCl | Methyl 1H-indazole-3-carboxylate | 96 |

| Ethyl 5-methyl-2-aminophenylacetate | NaNO₂ / HCl | Ethyl 5-methyl-1H-indazole-3-carboxylate | 95 |

Data sourced from a study on the efficient synthesis of 1H-indazole-3-carboxylic acid derivatives via diazotization reaction. nih.gov

Ring-Closing Strategies via Aryne Cycloaddition

The [3+2] cycloaddition of arynes with diazo compounds presents a powerful and versatile route to substituted indazoles. Benzyne, a highly reactive intermediate, can be generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. Its reaction with ethyl diazoacetate affords ethyl 1H-indazole-3-carboxylate in good yields under mild conditions. researchgate.net

This method is advantageous for its ability to tolerate a range of functional groups. The reaction proceeds through the formation of a bicyclic intermediate, which then undergoes a hydrogen shift to yield the stable 1H-indazole product. researchgate.net The stoichiometry of the reactants can influence the outcome, with an excess of benzyne potentially leading to N-arylation of the indazole product. researchgate.net

C-H Functionalization-Based Syntheses

Transition-metal-catalyzed C-H activation has emerged as a modern and atom-economical strategy for the synthesis of complex heterocyclic compounds, including indazoles. Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes provides an efficient, one-step synthesis of N-aryl-2H-indazoles. nih.gov While this method primarily yields the 2H-isomers, it highlights the potential of C-H activation in constructing the indazole core. Further modifications and catalyst systems are being explored to control the regioselectivity and to afford the 1H-indazole-3-carboxylic acid derivatives directly.

Nitrosation of Indoles for 1H-Indazole-3-carboxaldehyde Derivatives

The nitrosation of indoles offers an alternative pathway to 3-substituted indazoles. This reaction typically yields 1H-indazole-3-carboxaldehyde derivatives, which can then be oxidized to the corresponding carboxylic acid. The process involves the reaction of an indole with a nitrosating agent, such as sodium nitrite, in a slightly acidic environment. This method is applicable to both electron-rich and electron-deficient indoles. The resulting aldehyde serves as a versatile intermediate for further functionalization.

Regioselective Iodination Strategies for the Indazole Core

The synthesis of 7-iodo-1H-indazole-3-carboxylic acid requires a regioselective method for introducing an iodine atom at the C-7 position. Direct iodination of the pre-formed 1H-indazole-3-carboxylic acid at the 7-position is challenging due to the electronic properties of the indazole ring, which favor substitution at other positions, primarily C-3 and C-5.

Direct Iodination Protocols at the 7-Position

Direct C-H iodination at the 7-position of the 1H-indazole-3-carboxylic acid core is not a well-established transformation. Most documented direct halogenation methods for indazoles result in substitution at the C3, C5, or C6 positions. organic-chemistry.orgguidechem.com Therefore, the synthesis of this compound typically relies on a strategy where the iodine atom is introduced onto the aromatic ring of a suitable precursor prior to the formation of the indazole ring.

A plausible synthetic route involves starting with an appropriately substituted aniline, such as 2-amino-3-iodotoluene. This precursor can then be subjected to a sequence of reactions to construct the indazole-3-carboxylic acid moiety. For instance, the methyl group of 2-amino-3-iodotoluene could be functionalized to introduce the carboxylic acid precursor, followed by a diazotization and cyclization reaction, similar to the methods described in section 2.1.1. The Sandmeyer reaction, a classic method for converting aryl amines to aryl halides via their diazonium salts, is a key transformation in the synthesis of such iodinated precursors. wikipedia.orgorganic-chemistry.org

Halogen Exchange Methodologies from Precursor Indazoles

The introduction of a halogen atom at the C7 position of the indazole ring is a key step in the synthesis of this compound. While direct iodination of the indazole scaffold can be challenging, halogen exchange reactions provide a viable alternative route. These methods typically involve the conversion of a more readily available 7-haloindazole, such as a 7-bromo or 7-chloro derivative, into the desired 7-iodo compound.

One common approach involves a copper-catalyzed Finkelstein-type reaction. In this method, a 7-bromo-1H-indazole-3-carboxylic acid precursor is treated with an iodide salt, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst, often CuI, and a ligand. The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The ligand, often a diamine such as N,N'-dimethylethylenediamine (DMEDA), facilitates the solubility and reactivity of the copper catalyst.

Another potential halogen exchange methodology involves a palladium-catalyzed process. Although less common for iodo-de-bromination, palladium catalysts with appropriate phosphine ligands can mediate such transformations. The choice of catalyst, ligand, solvent, and temperature is crucial for achieving high yields and minimizing side reactions. While specific examples for the direct halogen exchange on 7-bromo-1H-indazole-3-carboxylic acid are not extensively documented in readily available literature, the principles of these methodologies are well-established in aromatic halogen exchange reactions.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives, primarily esters and amides.

Esterification of this compound can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the formation of esters at room temperature. Another mild method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Below is a table summarizing typical esterification conditions that could be applied to this compound, based on general procedures for indazole-3-carboxylic acids.

| Alcohol | Reagents | Solvent | Temperature | Yield (%) |

| Methanol | H₂SO₄ (cat.) | Methanol | Reflux | High |

| Ethanol | SOCl₂ then Ethanol | Dichloromethane | 0 °C to RT | Good to High |

| Benzyl alcohol | EDC, DMAP | Dichloromethane | Room Temp. | Good |

The synthesis of amides from this compound is a crucial transformation for generating compounds with potential biological activity. Similar to esterification, amidation can be performed using various coupling agents to facilitate the reaction between the carboxylic acid and an amine.

Standard peptide coupling reagents are highly effective for this purpose. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), hexafluorophosphate (HBTU), or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are frequently used. These reactions are typically carried out in polar aprotic solvents like DMF or dichloromethane at room temperature and often include a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

The conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine, is another robust method for amide bond formation.

The following table outlines representative conditions for amidation reactions applicable to this compound.

| Amine | Coupling Reagent | Base | Solvent | Temperature | Yield (%) |

| Aniline | HBTU | DIPEA | DMF | Room Temp. | High |

| Benzylamine | EDC, HOBt | N-Methylmorpholine | Dichloromethane | Room Temp. | Good to High |

| Morpholine | SOCl₂ then Morpholine | Pyridine | Dichloromethane | 0 °C to RT | Good |

Note: The yields are generalized from standard amidation procedures on related indazole carboxylic acids due to the lack of specific literature data for the 7-iodo derivative.

N-Functionalization Strategies of the 1H-Indazole Nitrogen: Alkylation and Arylation Studies

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can potentially be functionalized. The regioselectivity of N-alkylation and N-arylation is a critical aspect of the chemistry of indazoles and is often influenced by the nature and position of substituents on the benzene (B151609) ring.

Studies on the N-alkylation of substituted indazoles have shown that the electronic and steric properties of the substituents play a significant role in directing the incoming alkyl group to either the N1 or N2 position. d-nb.infonih.gov For indazoles bearing a substituent at the C7 position, steric hindrance around the N1 position often leads to a preference for alkylation at the N2 position. d-nb.info This is particularly true for bulky substituents at C7.

Furthermore, electron-withdrawing groups at the C7 position, such as a nitro or a carboxylate group, have been observed to strongly favor N2-alkylation. d-nb.info This electronic effect, combined with the steric hindrance, makes the N2 position the more nucleophilic and accessible site for alkylation. Therefore, it is highly probable that the N-alkylation of this compound or its esters would predominantly yield the N2-alkylated product.

Typical conditions for N-alkylation involve the deprotonation of the indazole N-H with a base, followed by the addition of an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

N-arylation of indazoles is generally accomplished through transition metal-catalyzed cross-coupling reactions, most commonly the Buchwald-Hartwig amination. This reaction involves a palladium or copper catalyst to couple the indazole with an aryl halide or triflate. The choice of catalyst, ligand, base, and solvent is crucial for achieving good yields and regioselectivity. Similar to alkylation, the steric and electronic environment around the nitrogen atoms of the this compound would influence the outcome of the N-arylation reaction, with a likely preference for the N2 position.

The table below summarizes the expected regiochemical outcomes and general conditions for the N-functionalization of a 7-substituted indazole like this compound.

| Reaction | Reagents | Catalyst/Base | Solvent | Expected Major Regioisomer |

| N-Alkylation | Methyl Iodide | K₂CO₃ | DMF | N2-methyl |

| N-Alkylation | Benzyl Bromide | NaH | THF | N2-benzyl |

| N-Arylation | Phenylboronic Acid | Cu(OAc)₂, Pyridine | Dichloromethane | N2-phenyl |

| N-Arylation | 4-Chlorobromobenzene | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene | N2-(4-chlorophenyl) |

Note: The predicted regioselectivity is based on studies of analogous 7-substituted indazoles.

Mechanistic Investigations and Reaction Pathways of 7 Iodo 1h Indazole 3 Carboxylic Acid

Exploration of Reaction Mechanisms in Iodination Processes

The synthesis of 7-Iodo-1H-indazole-3-carboxylic acid involves the introduction of an iodine atom onto the indazole ring. The iodination of indazoles, which are heteroaromatic compounds, typically proceeds via an electrophilic substitution mechanism. For indazoles that are not protected at the N-1 position, iodination is often carried out using molecular iodine (I₂) under basic conditions, for instance, in the presence of potassium hydroxide (KOH) in a polar solvent like N,N-dimethylformamide (DMF). chim.itmdpi.com

The mechanism in basic media is thought to involve the deprotonation of the N-H group of the indazole ring, which increases the electron density of the ring system and enhances its nucleophilicity. This activated indazolide anion then attacks the electrophilic iodine species. The position of iodination is directed by the electronic properties of the ring and any existing substituents.

Alternatively, the iodination of aromatic carboxylic acids can be challenging due to the deactivating nature of the carboxyl group. manac-inc.co.jp Methods for iodinating such deactivated rings often require the generation of a more potent electrophilic iodine species. This can be achieved using strong oxidants like potassium persulfate (K₂S₂O₈) or by using oleum, which can generate iodine cations (I⁺). manac-inc.co.jp Another approach involves the use of inorganic salts to generate hypoiodous acid. manac-inc.co.jp In the specific context of forming the title compound, the sequence of reactions (carboxylation followed by iodination, or vice versa) would significantly influence the required conditions and the resulting regioselectivity.

Table 1: Representative Conditions for Indazole Iodination

| Reagents | Base | Solvent | Typical Substrate | Reference |

|---|---|---|---|---|

| I₂ | KOH | DMF | 1H-Indazole | chim.itmdpi.com |

| I₂ | KOH | Dioxane | 5-Methoxyindazole | chim.it |

| I₂ | K₂CO₃ | NMP | 1H-Indazole | chim.it |

This table is interactive and can be sorted by clicking on the column headers.

Decarboxylative Functionalization Pathways

Decarboxylative functionalization is a powerful synthetic strategy that utilizes carboxylic acids as readily available starting materials to form new bonds. nih.gov These reactions involve the removal of the -COOH group as CO₂ and the formation of a new bond at its original position. Such transformations can proceed through various mechanisms, including those involving radical intermediates.

A modern approach to decarboxylation involves hydrogen-atom transfer (HAT) from the carboxylic acid's O-H bond to generate a carboxyl radical under neutral conditions. nih.gov However, this is challenging due to the high bond dissociation energy of the O-H bond (approx. 112 kcal/mol). nih.gov More commonly, decarboxylative pathways are initiated through photoredox catalysis or other redox processes. nih.govresearchgate.net In these reactions, the carboxylic acid is often converted into an activated derivative, such as an N-hydroxyphthalimide ester, which can be more easily reduced to generate the key alkyl radical intermediate following decarboxylation. nih.gov

For this compound, a decarboxylative pathway could be used to introduce a new substituent at the C-3 position. For instance, a photocatalytic decarboxylative amidosulfonation could potentially convert the carboxylic acid directly into a sulfonamide, a group of significant interest in medicinal chemistry. rsc.org The mechanism would likely involve the generation of an indazol-3-yl radical, which could then be trapped by a suitable reagent.

Mechanisms of Cross-Coupling Reactions at the C-7 Position

The iodine atom at the C-7 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The palladium-catalyzed Suzuki-Miyaura reaction is a widely used method for this purpose. nih.gov

This reaction couples the aryl iodide (7-iodo-1H-indazole derivative) with an organoboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole ring. This forms a Pd(II) intermediate.

Transmetalation : The organoboronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and success of the Suzuki-Miyaura coupling depend on several factors, including the choice of catalyst, ligand, base, and solvent. nih.govrsc.org Studies on 4-substituted 1H-indazoles have demonstrated that C-7 bromoindazoles can be successfully coupled with various aryl boronic acids to give C-7 arylated products in moderate to good yields. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of 7-Bromo-1H-indazoles

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | Moderate | nih.gov |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 °C | Good-Excellent | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Role of Acidity and Protonation in Indazole Reactivity

The reactivity of the indazole ring is significantly influenced by its acidic and basic properties. Indazole is a weak base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.9). caribjscitech.com It possesses two nitrogen atoms, and the molecule exists in two main tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. chemicalbook.comresearchgate.net The 1H-tautomer is generally favored by about 2.3 kcal/mol. chemicalbook.comresearchgate.net

Protonation occurs at the N-2 nitrogen atom, forming an indazolium cation. acs.org In acidic media, the equilibrium shifts towards the protonated form. This protonation has a profound effect on the molecule's reactivity in several ways:

Electrophilic Substitution : The formation of the positively charged indazolium cation deactivates the ring system towards electrophilic attack. Therefore, reactions like halogenation or nitration are typically performed under neutral or basic conditions.

Nucleophilic Reactions : The protonated ring is more susceptible to nucleophilic attack.

Reaction Mechanisms : The reaction mechanism can be altered by pH. For example, in the reaction of indazoles with formaldehyde in acidic solution, the mechanism involves the neutral indazole reacting with protonated formaldehyde, as a direct reaction between the indazolium cation and formaldehyde is considered impossible. acs.orgnih.gov

The acidity of the N-H proton means that in the presence of a base, the indazole can be deprotonated to form an indazolide anion. This anion is a much stronger nucleophile than the neutral molecule, which is exploited in N-alkylation and N-acylation reactions, as well as in facilitating electrophilic substitution on the ring, as seen in iodination processes. chim.it

Table 3: Acidity and Basicity of Indazole

| Property | Value | Comment | Reference |

|---|---|---|---|

| pKa (Conjugate Acid) | ~1.3 | For protonation at N2 | caribjscitech.com |

| pKa (Acid) | ~13.9 | For deprotonation of N1-H | caribjscitech.com |

| Energy Difference (1H vs 2H) | 2.3 kcal/mol | 1H is more stable | chemicalbook.comresearchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Proposed Reaction Intermediates in Indazole Formation

The synthesis of the indazole ring system can be achieved through various methods, each involving distinct reaction intermediates. A common strategy for preparing 1H-indazole-3-carboxylic acids involves the diazotization of ortho-aminophenyl derivatives. chemicalbook.comsioc-journal.cn

One established route starts from isatin, which is ring-opened in an aqueous alkali to form an aminophenylglyoxylic acid. Subsequent diazotization with a reagent like sodium nitrite (NaNO₂) in an acidic medium generates a key diazonium salt intermediate. This intermediate then undergoes a reductive cyclization to yield the 1H-indazole-3-carboxylic acid. chemicalbook.comsioc-journal.cn

Another approach involves the nitrosation of indoles. nih.gov This reaction proceeds through a multistep pathway beginning with the nitrosation at the C-3 position of the indole, leading to an oxime intermediate. This is followed by a water-mediated ring-opening and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde, which can be oxidized to the carboxylic acid. nih.gov

Syntheses starting from 2-halobenzaldehydes or 2-haloacetophenones with hydrazines often proceed through an arylhydrazone intermediate. researchgate.net This intermediate can then undergo an intramolecular cyclization, often catalyzed by copper, to form the indazole ring. researchgate.net In some cases, such as the Davis-Beirut reaction, proposed intermediates include nitrosoimines and hemiaminals , which form during the transformation of o-nitrobenzyl alcohols into 2H-indazoles or indazolones. aub.edu.lb

Functionalization and Derivatization Studies of the 7 Iodo 1h Indazole 3 Carboxylic Acid Scaffold

C-7 Position Reactivity: Enabling Cross-Coupling Reactions

The carbon-iodine bond at the C-7 position of 7-iodo-1H-indazole-3-carboxylic acid is a key anchor for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The Suzuki-Miyaura coupling, in particular, has been successfully employed for the arylation of the indazole scaffold at the C-7 position. While direct examples on this compound are not extensively reported, studies on analogous 7-bromo-4-substituted-1H-indazoles provide significant insights into the reactivity and conditions applicable to this system.

In a notable study, a successful palladium-mediated Suzuki-Miyaura reaction of 7-bromo-4-substituted-1H-indazoles with various boronic acids was achieved under optimized conditions. derpharmachemica.com The reactions were typically carried out using a palladium catalyst such as Pd(PPh₃)₄ and a base like cesium carbonate (Cs₂CO₃) in a mixed solvent system, often under microwave irradiation to accelerate the reaction. derpharmachemica.com These conditions were found to be effective for coupling with a range of aryl and heteroaryl boronic acids, demonstrating good tolerance to different functional groups on both coupling partners. derpharmachemica.com The electronic nature of the substituents on the boronic acid did not significantly impact the reaction efficiency, with both electron-donating and electron-withdrawing groups affording the desired C-7 arylated products in good yields. derpharmachemica.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles derpharmachemica.com

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | Good |

| 2 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 78 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 80 |

These findings suggest that similar conditions would be applicable to this compound, with the more reactive C-I bond potentially allowing for even milder reaction conditions or higher yields.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed and transition metal-catalyzed cross-coupling reactions represent viable strategies for the functionalization of the C-7 position of the this compound scaffold. These include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would introduce an alkynyl substituent at the C-7 position, a versatile functional group for further transformations.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a new carbon-carbon double bond. This would enable the introduction of vinyl groups at the C-7 position of the indazole ring.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction would allow for the direct introduction of various amino groups at the C-7 position, a common motif in bioactive molecules.

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group at the C-3 position is another key site for derivatization, allowing for the synthesis of amides, esters, and other functional groups, as well as serving as a handle for reduction to an alcohol, which can be further modified.

Synthesis of Carboxamides and Carboxylates

The synthesis of carboxamides from 1H-indazole-3-carboxylic acid is a well-established transformation, typically achieved through standard amide coupling protocols. These methods involve the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents include 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a tertiary amine base such as triethylamine (B128534) (TEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF). derpharmachemica.comresearchgate.net

A general procedure involves stirring the carboxylic acid with the coupling reagents and a base, followed by the addition of the desired amine. researchgate.net This method has been used to synthesize a wide range of N-substituted 1H-indazole-3-carboxamides in good yields. researchgate.net

Table 2: Synthesis of 1H-Indazole-3-carboxamide Derivatives researchgate.net

| Amine | Coupling Reagents | Base | Solvent | Yield (%) |

| Benzylamine | HOBT, EDC·HCl | TEA | DMF | Good |

| Diethylamine | HOBT, EDC·HCl | TEA | DMF | Good |

| 2-Amino-1,3,4-thiadiazole | HOBT, EDC·HCl | TEA | DMF | Good |

Similarly, carboxylate esters can be readily prepared through Fischer esterification, by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Reduction and Subsequent Derivatization

The carboxylic acid group at the C-3 position can be reduced to a primary alcohol, (7-iodo-1H-indazol-3-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃·THF, can also be employed for this reduction and may offer better selectivity in the presence of other reducible functional groups.

The resulting (7-iodo-1H-indazol-3-yl)methanol is a versatile intermediate for further derivatization. The primary alcohol can be:

Oxidized back to the aldehyde or carboxylic acid under controlled conditions.

Esterified with carboxylic acids or their derivatives to form esters.

Etherified to introduce a variety of alkoxy groups.

Converted to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

These transformations significantly expand the range of accessible derivatives from the this compound scaffold.

Computational Chemistry and Theoretical Studies on 7 Iodo 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine molecular geometries, electronic distribution, and orbital energies. For indazole derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G** or 6-311++G(d,p), have proven effective in providing reliable geometric and electronic structure data. researchgate.netresearchgate.net

The electronic structure of 7-Iodo-1H-indazole-3-carboxylic acid is significantly influenced by its constituent parts: the indazole bicyclic system, the electron-withdrawing carboxylic acid group at position 3, and the iodine atom at position 7. The iodine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect due to its lone pairs. Quantum chemical calculations can precisely quantify these effects by mapping the electron density and calculating the molecular electrostatic potential (MEP). The MEP surface highlights the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For this molecule, the HOMO is expected to be distributed over the π-system of the indazole ring, while the LUMO may be localized more towards the carboxylic acid group and the pyrazole (B372694) part of the ring system.

Table 1: Typical Parameters for Electronic Structure Calculations

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT / B3LYP / 6-311++G(d,p) | To find the lowest energy, most stable molecular structure. |

| Electronic Properties | DFT / B3LYP / 6-311++G(d,p) | Calculation of HOMO-LUMO energies, electron density, and dipole moment. |

| Solvent Effects | Polarizable Continuum Model (PCM) | To simulate the electronic structure in a solvent environment (e.g., water, DMSO). |

| Charge Distribution | Natural Bond Orbital (NBO) Analysis | To determine atomic charges and analyze orbital interactions. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes. For this compound, a key area of conformational flexibility is the orientation of the carboxylic acid group relative to the indazole ring. The C-O-H moiety of a carboxylic acid can exist in two main planar conformations: syn and anti. nih.gov

In the syn conformation, the hydroxyl hydrogen is pointed towards the carbonyl oxygen, allowing for a stabilizing intramolecular hydrogen bond. In the anti conformation, the hydrogen points away. While the syn conformation is generally more stable in the gas phase, the anti conformation can be significantly populated or even preferred in aqueous solutions due to more favorable hydrogen bonding interactions with solvent molecules. nih.gov

MD simulations can model these dynamics by placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom over time. These simulations can reveal the free energy landscape associated with the rotation of the carboxylic acid group, identifying the most stable conformations and the energy barriers between them. The presence of the bulky iodine atom at the 7-position may also sterically influence the preferred orientation of the nearby carboxylic acid group at position 3, a factor that MD simulations can effectively capture.

Table 2: Conformational States of the Carboxylic Acid Group

| Conformation | Dihedral Angle (O=C-O-H) | Relative Stability (Gas Phase) | Relative Stability (Aqueous) |

|---|---|---|---|

| Syn | ~0° | More Stable | Less Stable |

| Anti | ~180° | Less Stable | More Stable |

Theoretical Studies of Reaction Energetics and Transition States

Theoretical chemistry is instrumental in elucidating reaction mechanisms by calculating the energetics of reactants, products, and the transition states that connect them. According to Transition State Theory (TST), the rate of a chemical reaction is determined by the free energy difference between the reactants and the highest-energy point along the reaction pathway, known as the transition state. wikipedia.orglibretexts.org

For a substituted indazole like this compound, computational studies can model various reactions, such as electrophilic substitution on the benzene (B151609) ring or reactions involving the carboxylic acid group. For instance, in a study of the reaction of 7-nitro-1H-indazole with formaldehyde, computational methods were used to map the potential energy surface, identify transition state structures, and calculate activation energies. nih.gov

A similar approach for the 7-iodo analogue would involve using DFT to locate the geometry of the transition state for a given reaction. The number of imaginary frequencies calculated from a vibrational analysis is used to confirm the nature of the stationary point (zero for a minimum, one for a first-order saddle point or transition state). The activation energy can then be calculated as the energy difference between the transition state and the reactants. The electronic properties of the iodine substituent (compared to, for example, a nitro group) would have a quantifiable impact on these reaction energetics.

Table 3: Example of Calculated Reaction Energetics for a Substituted Indazole

| Reaction Step | Species | Relative Energy (kJ/mol) | Reference System |

|---|---|---|---|

| Reactants | Indazole + Reagent | 0.0 | Reactant Complex |

| Transition State | [Indazole---Reagent]‡ | +ΔG‡ | Reactant Complex |

| Products | Product Complex | -ΔG | Reactant Complex |

Prediction of Spectroscopic Properties from Computational Models

Computational models are highly effective at predicting various spectroscopic properties, including IR, NMR, and UV-Vis spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)) yields the normal modes of vibration. researchgate.net The frequencies corresponding to specific bond stretches (e.g., N-H, C=O, O-H) and bends can be assigned and compared to experimental FTIR spectra. The heavy iodine atom is expected to result in low-frequency vibrations associated with the C-I bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Calculations are typically performed on the optimized geometry, and the resulting absolute shieldings are converted to chemical shifts relative to a standard (e.g., tetramethylsilane). These predicted shifts are often in excellent agreement with experimental results and help in the assignment of complex spectra. researchgate.net

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities). This allows for the prediction of the λ_max values and helps in understanding the nature of the electronic transitions (e.g., π→π* or n→π*).

Table 4: Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Information Obtained |

|---|---|---|

| IR | DFT Frequency Calculation | Vibrational frequencies and intensities. |

| NMR | GIAO | Isotropic shielding tensors (chemical shifts). |

| UV-Vis | TD-DFT | Electronic transition wavelengths and oscillator strengths. |

Tautomeric Equilibria Analysis in Substituted Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogen atoms. While the 1H-tautomer of unsubstituted indazole is generally more stable, the relative stability can be significantly influenced by substituents and the solvent environment. researchgate.netmdpi.com

Computational chemistry is an ideal tool to investigate these tautomeric equilibria. By calculating the total electronic energy (or Gibbs free energy) of both the 1H- and 2H-tautomers of this compound, their relative stability can be determined. The energy difference between the two forms allows for the calculation of the equilibrium constant.

For 7-substituted indazoles, intramolecular hydrogen bonding can play a crucial role. For example, in 7-nitro-1H-indazole, the 2H-tautomer can be stabilized by a hydrogen bond between the N2-H proton and an oxygen atom of the nitro group. nih.gov A similar interaction is not possible for the 7-iodo substituent. However, the electronic and steric effects of the iodine atom and the carboxylic acid group will still influence the relative energies of the 1H and 2H tautomers. Calculations can be performed in both the gas phase and in various solvents (using models like PCM) to understand how the environment shifts the tautomeric preference.

Table 5: Calculated Relative Energies of Indazole Tautomers

| Indazole Derivative | ΔE (E_2H - E_1H) (kJ/mol) | More Stable Tautomer | Reference |

|---|---|---|---|

| Unsubstituted Indazole | 18.3 | 1H | nih.gov |

| 4-Nitro-1H-indazole | 10.5 | 1H | nih.gov |

| 5-Nitro-1H-indazole | 16.3 | 1H | nih.gov |

| 6-Nitro-1H-indazole | 16.6 | 1H | nih.gov |

| 7-Nitro-1H-indazole | 42.9 | 1H | nih.gov |

Advanced Analytical Characterization in Chemical Research for 7 Iodo 1h Indazole 3 Carboxylic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental compositions.

For 7-Iodo-1H-indazole-3-carboxylic acid, with a molecular formula of C₈H₅IN₂O₂, the theoretical exact mass can be calculated. In practice, the analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI), which typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. pnnl.gov The experimentally measured m/z value is then compared to the calculated theoretical value; a match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. rsc.org This technique is crucial for differentiating the target compound from potential isomers or impurities. scielo.br

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₈H₅IN₂O₂ | 287.9447 |

| [M+H]⁺ | C₈H₆IN₂O₂⁺ | 288.9525 |

| [M-H]⁻ | C₈H₄IN₂O₂⁻ | 286.9369 |

| [M+Na]⁺ | C₈H₅IN₂NaO₂⁺ | 310.9344 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for each unique proton. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm region. libretexts.orgopenstax.org The indazole N-H proton also appears as a broad singlet at a downfield chemical shift, generally above 10 ppm. The aromatic region of the spectrum would feature signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-6). Their chemical shifts and coupling patterns (multiplicity) are dictated by their electronic environment and their proximity to neighboring protons and the electron-withdrawing iodine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of 160-180 ppm. openstax.org The spectrum would also display signals for the eight distinct carbon atoms of the iodo-indazole ring system. The chemical shifts of these carbons provide insight into the electronic structure of the heterocyclic core, with the carbon atom directly bonded to the iodine (C-7) showing a characteristic shift due to the heavy atom effect. researchgate.net

2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitive structural assignment. ipb.pt An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.ca An HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two or three bonds), allowing for the complete assembly of the molecular structure by connecting different fragments of the molecule.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Characteristic Features |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | ~10 - 12 | Broad singlet, exchangeable with D₂O libretexts.org |

| ¹H | Indazole (-NH) | > 10 | Broad singlet, exchangeable with D₂O |

| ¹H | Aromatic (-CH) | ~7.0 - 8.5 | Multiple signals (doublets, triplets) with characteristic coupling constants chemicalbook.com |

| ¹³C | Carbonyl (-COOH) | ~165 - 180 | Deshielded signal openstax.org |

| ¹³C | Aromatic/Heterocyclic (C, CH) | ~90 - 150 | Multiple signals corresponding to the indazole ring carbons researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound, the IR spectrum would exhibit several characteristic absorption bands confirming its key structural features. nih.gov The most prominent of these is the very broad O-H stretching band of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region, often overlapping with the C-H stretching bands. openstax.orgorgchemboulder.com The presence of a strong, sharp absorption band for the carbonyl (C=O) group stretch, usually between 1690-1760 cm⁻¹, is also a definitive indicator of the carboxylic acid moiety. orgchemboulder.com Other significant absorptions include the N-H stretch of the indazole ring (around 3300 cm⁻¹), aromatic C-H stretches (typically just above 3000 cm⁻¹), and C=C stretching bands within the aromatic ring (around 1450-1600 cm⁻¹). vscht.cz

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 (very broad) orgchemboulder.com |

| C=O (Carboxylic Acid) | Stretch | 1690 - 1760 (strong) openstax.org |

| N-H (Indazole) | Stretch | ~3300 (moderate, broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (sharp, moderate) vscht.cz |

| C=C (Aromatic Ring) | Stretch | 1450 - 1600 (moderate) |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 (strong) orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination of Related Indazoles

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. While obtaining a suitable single crystal of the target compound is a prerequisite, the resulting structural data is unparalleled in its detail.

For related heterocyclic compounds like iodo-pyrazoles and other indazole derivatives, X-ray diffraction studies have revealed crucial information about their molecular geometry and intermolecular interactions. mdpi.comresearchgate.net Such analyses would confirm the planarity of the indazole ring system and provide the exact orientation of the carboxylic acid group relative to the ring. Furthermore, crystallographic data elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules or involving the indazole N-H) and potential π–π stacking between the aromatic rings. researchgate.net This information is vital for understanding the solid-state properties of the material.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds. sigmaaldrich.com For this compound, a reverse-phase HPLC method, likely using a C18 stationary phase with a mobile phase of acidified water and acetonitrile, would be employed. The compound would elute as a single major peak at a characteristic retention time, and its purity can be quantified by integrating the peak area and expressing it as a percentage of the total area of all detected peaks, typically using a UV detector set to a wavelength where the indazole ring absorbs strongly. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. researchgate.net As the analyte elutes from the chromatography column, it is ionized and analyzed by the mass spectrometer. This provides simultaneous confirmation of both the retention time and the molecular weight of the peak, offering a higher degree of confidence in both the purity and identity of the compound. nih.govnih.gov LC-MS is particularly valuable for analyzing complex reaction mixtures, identifying byproducts, or studying the stability and degradation of the target compound. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 7-iodo-1H-indazole-3-carboxylic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves iodination of indazole precursors using electrophilic substitution (e.g., N-iodosuccinimide) or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura with iodoboronic acids). Post-synthesis, purity validation requires HPLC (≥97% purity criteria, as per reagent-grade standards ) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Cross-referencing with canonical SMILES and InChI keys (e.g., OC(=O)c1n[nH]c2c1cc(I)cc2 ) ensures structural fidelity.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via LC-MS for iodine loss or carboxylic acid decarboxylation. Use deuterated solvents (DMSO-d6) in NMR to detect decomposition products .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Reference SDS templates for indazole derivatives to design emergency response plans .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Apply longitudinal analysis (e.g., three-wave panel studies ) to differentiate short-term vs. long-term effects. Use multivariate statistics (ANCOVA, structural equation modeling) to control for confounding variables like assay conditions (e.g., cell line variability) or solvent interactions. Validate findings through independent replication and cross-lab collaborations .

Q. What strategies optimize the regioselective synthesis of this compound over its structural isomers?

- Methodological Answer : Employ directing groups (e.g., carboxylic acid at position 3) to enhance iodination at position 6. Optimize reaction conditions: temperature (0–25°C), solvent polarity (DMF vs. THF), and catalyst systems (e.g., Pd(OAc)₂/PPh₃ for cross-coupling ). Monitor regioselectivity via I NMR or X-ray crystallography .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound in medicinal chemistry?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogens, methyl groups) at positions 1, 3, and 7. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays. Correlate activity with computational models (docking studies using AutoDock Vina) to identify critical binding interactions .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid/ACN gradient. Detect iodine-containing impurities via MRM transitions (e.g., m/z 289 → 127 for iodine loss). Validate method sensitivity (LOQ ≤ 0.1%) per ICH Q2(R1) guidelines .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments for this compound in cellular models?

- Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) with triplicate wells. Include vehicle controls (DMSO ≤ 0.1%) and reference compounds (e.g., staurosporine for apoptosis). Analyze dose-response curves with GraphPad Prism (four-parameter logistic model) to calculate IC₅₀ values. Account for cytotoxicity via parallel MTT assays .

Q. What statistical methods are appropriate for reconciling variability in enzymatic inhibition data?

Q. How can computational chemistry predict the metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.